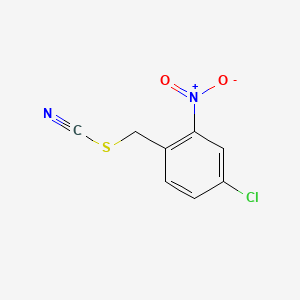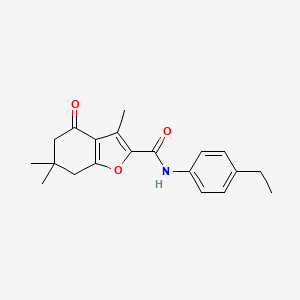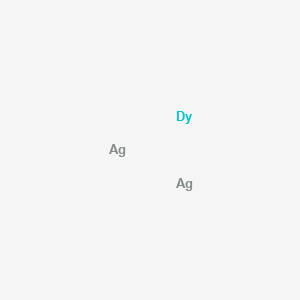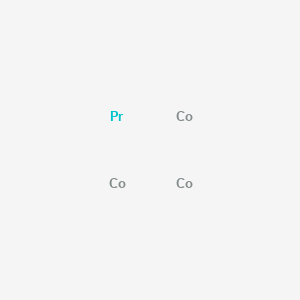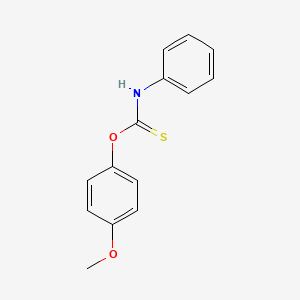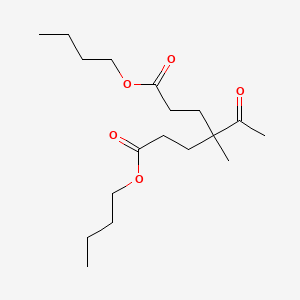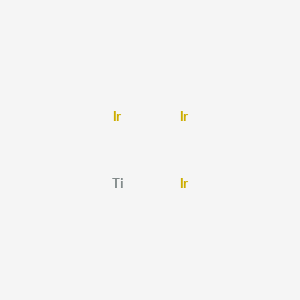
Iridium--titanium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium–titanium (3/1) is a compound consisting of iridium and titanium in a 3:1 ratio. This compound is known for its unique properties, including high stability, resistance to sintering, and excellent catalytic activity. Iridium, a precious metal, is often used in combination with titanium, a versatile and robust metal, to create compounds with enhanced catalytic and electrochemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of iridium–titanium (3/1) can be achieved through various methods. One common approach involves the impregnation method, where iridium is dispersed on a titanium oxide support. This method typically requires the use of iridium precursors such as iridium chloride and titanium dioxide as the support material. The reaction conditions often involve high temperatures and controlled atmospheres to ensure the proper dispersion of iridium atoms on the titanium surface .
Industrial Production Methods: In industrial settings, the production of iridium–titanium (3/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and uniformity. The use of these techniques also enables the large-scale production of iridium–titanium (3/1) for various applications .
化学反应分析
Types of Reactions: Iridium–titanium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its catalytic activity and are often used in various industrial processes .
Common Reagents and Conditions: Common reagents used in the reactions involving iridium–titanium (3/1) include hydrogen, oxygen, and various organic compounds. The reaction conditions typically involve high temperatures and pressures, as well as the presence of specific catalysts to enhance the reaction rates .
Major Products: The major products formed from the reactions involving iridium–titanium (3/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can produce iridium oxide and titanium oxide, while in reduction reactions, it can yield metallic iridium and titanium .
科学研究应用
Iridium–titanium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogen evolution and oxygen evolution reactions. In biology and medicine, it is being explored for its potential use in anticancer therapies and as a component in medical devices. In industry, it is used in the production of high-performance materials and as a catalyst in various chemical processes .
作用机制
The mechanism of action of iridium–titanium (3/1) involves its ability to facilitate various chemical reactions through its catalytic properties. The compound’s molecular targets and pathways include the activation of hydrogen and oxygen molecules, which are essential for its catalytic activity. The presence of iridium atoms on the titanium surface enhances the compound’s stability and resistance to sintering, allowing it to maintain its catalytic activity over extended periods .
相似化合物的比较
Iridium–titanium (3/1) can be compared with other similar compounds, such as iridium oxide and titanium oxide. While these compounds also exhibit catalytic properties, iridium–titanium (3/1) is unique in its ability to combine the properties of both iridium and titanium, resulting in enhanced stability and catalytic activity. Other similar compounds include iridium-based catalysts and titanium-based alloys, which are used in various applications but may not offer the same level of performance as iridium–titanium (3/1) .
List of Similar Compounds:- Iridium oxide
- Titanium oxide
- Iridium-based catalysts
- Titanium-based alloys
属性
CAS 编号 |
12056-28-9 |
|---|---|
分子式 |
Ir3Ti |
分子量 |
624.52 g/mol |
IUPAC 名称 |
iridium;titanium |
InChI |
InChI=1S/3Ir.Ti |
InChI 键 |
VSFGGNWAOOHXRR-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ir].[Ir].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
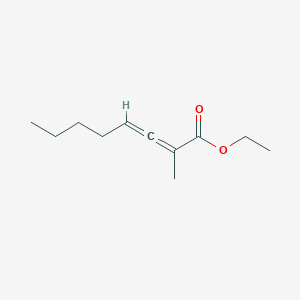
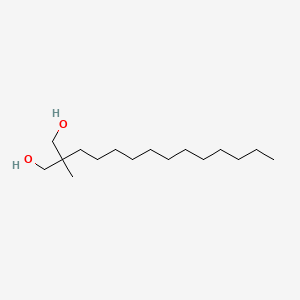
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
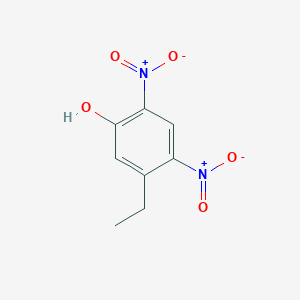
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

